molecular formula ¹³C₆H₄Cl₂O B1152220 2,5-Dichlorophenol-13C6

2,5-Dichlorophenol-13C6

Cat. No.: B1152220
M. Wt: 168.96
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorophenol-13C6, with a molecular formula of ^13C6H4Cl2O and a molecular weight of 168.96 g/mol, is a stable isotope-labeled analog of 2,5-dichlorophenol where all six carbon atoms are the ^13C isotope . This labeling results in a mass shift of +6, making it easily distinguishable from the native compound via mass spectrometry. Its primary research value is as an internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . The use of this ^13C6-labeled standard is critical for achieving high accuracy and precision in quantitative analyses, as it corrects for losses during sample preparation and matrix effects during instrument analysis. It is particularly valuable in method development, validation, and Quality Control (QC) for ensuring data reliability . Researchers use this compound in the biomonitoring of chlorophenol exposure by quantifying metabolites like 2,5-dichlorophenol in human urine samples . Chlorophenols are environmental pollutants with toxic potential, used in fungicides and insecticides, and are also metabolites of other common chlorinated chemicals . Furthermore, unlabeled 2,5-Dichlorophenol serves as an intermediate in the manufacture of more complex chemical compounds, such as fungicides, highlighting the relevance of its labeled counterpart in studying these industrial processes . This product is intended for analytical and research purposes only. It is not for diagnostic or therapeutic use, and it is strictly not for human use.

Properties

Molecular Formula

¹³C₆H₄Cl₂O

Molecular Weight

168.96

Synonyms

NSC 6296-13C6

Origin of Product

United States

Synthesis and Isotopic Incorporation of 2,5 Dichlorophenol 13c6

Strategies for Isotopic Labeling of Aromatic Compounds

The introduction of stable isotopes, such as Carbon-13, into aromatic compounds can be achieved through two primary strategies: exchange reactions and de novo synthesis. researchgate.net

Exchange Reactions: This approach involves the exchange of an atom already present in the molecule with its isotope. For instance, hydrogen-deuterium exchange is a common method for labeling with deuterium (B1214612). researchgate.netwikipedia.org However, for carbon, this is less common for aromatic rings due to the stability of the carbon-carbon bonds.

De Novo Synthesis: This strategy involves constructing the molecule from isotopically labeled starting materials. researchgate.net This method offers greater control over the position of the isotopic label and is the preferred method for producing compounds like 2,5-Dichlorophenol-13C6 where the entire carbon backbone is labeled.

A novel and efficient method for the site-specific incorporation of carbon isotopes into the ipso-carbon of phenols involves a [5+1] cyclization reaction. chemrxiv.orgacs.orgacs.org This strategy utilizes a 1,5-dibromo-1,4-pentadiene precursor which, after lithium-halogen exchange, reacts with a 13C-labeled carbonate ester to form the phenol (B47542) ring with the isotope incorporated at a specific position. chemrxiv.orgacs.orgacs.org While this method is for site-specific labeling, the principles of using a labeled synthon can be extended to a fully labeled aromatic ring by starting with a 13C-labeled benzene (B151609) derivative.

Precursor Selection and Reaction Pathways for 2,5-Dichlorophenol (B122974) Synthesis

Several synthetic routes have been established for the production of unlabeled 2,5-dichlorophenol. The choice of precursor often depends on factors such as availability, cost, and desired purity. Common precursors and pathways are summarized below.

PrecursorReaction PathwayKey ReagentsReference(s)
1,2,4-TrichlorobenzeneHydrolysisMethanol, Sodium Hydroxide justia.com
1,4-Dichlorobenzene (B42874)Nitration, Reduction, Diazotization, HydrolysisNitrating agents, Reducing agents, Nitrous acid justia.com
1-Bromo-2,5-dichlorobenzeneNucleophilic Aromatic SubstitutionSodium Hydroxide, Methanol justia.comscispace.com
2,5-DichloroanilineDiazotization and Hydrolysis or Direct HydrolysisNitrous acid, Sulfuric Acid or Inorganic Acid at high temp/pressure justia.comgoogle.com
p-DichlorobenzeneFriedel-Crafts Acylation, Baeyer-Villiger Oxidation, HydrolysisAcetyl Chloride, Aluminum Trichloride, Peroxide, Inorganic base google.com

For the synthesis of this compound, a common starting material would be Benzene-13C6. This fully labeled precursor can then be subjected to a series of reactions to introduce the chloro and hydroxyl functionalities. A plausible synthetic route would involve the chlorination of Benzene-13C6 to yield 1,4-Dichlorobenzene-13C6, followed by nitration, reduction to 2,5-Dichloroaniline-13C6, and subsequent diazotization and hydrolysis to the final product. justia.com

Methods for Targeted Carbon-13 Incorporation into 2,5-Dichlorophenol

The synthesis of this compound necessitates that all six carbon atoms in the aromatic ring are Carbon-13. This is typically achieved by starting with a commercially available, fully labeled precursor such as Benzene-13C6. The subsequent chemical transformations must be carefully chosen to maintain the integrity of the labeled aromatic ring.

The reaction sequence would be as follows:

Chlorination of Benzene-13C6: The initial step involves the electrophilic chlorination of Benzene-13C6 to introduce the two chlorine atoms. This reaction needs to be controlled to favor the formation of the 1,4-dichloro isomer, which will ultimately lead to the desired 2,5-dichlorophenol.

Nitration of 1,4-Dichlorobenzene-13C6: The resulting 1,4-Dichlorobenzene-13C6 is then nitrated to introduce a nitro group onto the ring.

Reduction of 1-nitro-2,5-dichlorobenzene-13C6: The nitro group is subsequently reduced to an amino group, forming 2,5-Dichloroaniline-13C6.

Hydrolysis of 2,5-Dichloroaniline-13C6: The final step is the conversion of the amino group to a hydroxyl group. This can be achieved through diazotization followed by hydrolysis, or by direct hydrolysis under high temperature and pressure. justia.comgoogle.com

This multi-step synthesis ensures that the final 2,5-Dichlorophenol product is uniformly labeled with Carbon-13.

Analytical Verification of Isotopic Purity and Enrichment

Following the synthesis of this compound, it is crucial to verify its chemical purity, isotopic purity, and the degree of isotopic enrichment. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. researchgate.netnih.gov By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the incorporation of six 13C atoms can be confirmed by a mass shift of 6 Da. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is another powerful technique for confirming the isotopic labeling. wikipedia.orgnih.gov In a fully labeled compound like this compound, the 13C signals will be significantly enhanced compared to the natural abundance 13C signals in an unlabeled sample. frontiersin.org Furthermore, 13C-13C coupling patterns can provide definitive evidence of the connectivity of the labeled carbon atoms. frontiersin.org Quantitative 13C NMR can also be used to measure the level of enrichment. uchicago.edu

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications.

Applications in Advanced Analytical Chemistry Methodologies

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision. The use of a stable isotope-labeled (SIL) internal standard, such as 2,5-Dichlorophenol-13C6, is central to this technique. crimsonpublishers.com SIL internal standards are considered the gold standard for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the target analyte. libios.fr This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation, and experience the same degree of ionization suppression or enhancement in the mass spectrometer source. crimsonpublishers.comresearchgate.net

The principle of isotope dilution quantitation hinges on the addition of a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing an unknown amount of the native analyte (2,5-Dichlorophenol). nih.gov The SIL internal standard and the native analyte are assumed to reach equilibrium within the sample matrix, after which they are subjected to identical processing steps.

During analysis by a mass spectrometry-based method, the instrument measures the distinct signals of the native analyte and the labeled internal standard. Because the two compounds co-elute chromatographically and have the same ionization efficiency, any loss of analyte during sample preparation or fluctuations in instrument response will affect both compounds equally. nih.gov Quantification is therefore based on the measured ratio of the response of the native analyte to that of the SIL internal standard. This ratio is compared to a calibration curve generated from standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. This approach effectively corrects for matrix effects and variations in recovery, leading to highly accurate and reliable results. nih.govnih.gov Studies have shown that ¹³C-labeled internal standards are superior to deuterium (B1214612) (²H)-labeled standards as they are more likely to co-elute perfectly with the analyte and are less prone to isotopic effects during fragmentation. nih.gov

The development of a robust analytical method requires the careful construction and validation of a calibration model. For quantitative analysis using this compound, this involves preparing a series of calibration standards containing a constant concentration of the internal standard and progressively increasing concentrations of the native 2,5-Dichlorophenol (B122974). The response ratio (native analyte peak area / internal standard peak area) is then plotted against the concentration of the native analyte.

Validation of the calibration model is essential to ensure its accuracy and reliability. Key validation parameters include:

Linearity : The model's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by the coefficient of determination (R²), with values greater than 0.99 considered acceptable. researchgate.net

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise.

Lower Limit of Quantitation (LLOQ) : The lowest concentration at which the analyte can be accurately and precisely quantified. researchgate.net

Accuracy and Precision : Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results. researchgate.net

Recovery and Matrix Effects : These parameters assess the efficiency of the extraction process and the influence of the sample matrix on the analytical signal. researchgate.net

A study determining environmental phenols in urine demonstrated excellent linearity for its calibration curves, with R² values exceeding 0.999. researchgate.net The method achieved low limits of detection, ranging from 0.1 to 0.4 ng/mL for most analytes. nih.gov

Table 1: Example Calibration Model Validation Parameters

ParameterTypical Performance MetricReference
Linear Correlation (R²)>0.999 researchgate.net
Limit of Detection (LOD)0.1 - 0.4 ng/mL nih.gov
Accuracy95.4% to 107.4% researchgate.net
Intra-day Precision (RSD)0.7% - 10.6% researchgate.net
Inter-day Precision (RSD)1.7% - 12.2% researchgate.net

Integration with Coupled Chromatography-Mass Spectrometry Systems

To achieve the specificity required for complex sample analysis, mass spectrometry is typically coupled with a chromatographic separation technique. This compound is used as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) systems for the precise quantification of its native analogue.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dichlorophenols. In these methods, compounds are separated on a capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column, before being introduced into the mass spectrometer. nih.gov The use of an inert flow path is crucial for achieving accurate results at trace levels. hpst.cz

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. This technique uses selected reaction monitoring (SRM), where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored by the second quadrupole. thermofisher.com This process significantly reduces chemical noise and allows for reliable quantification at very low concentrations. The use of this compound allows for precise correction of any variability during the GC separation and MS detection steps.

Table 2: Predicted GC-MS Fragmentation for 2,5-Dichlorophenol

CompoundParent Molecular Ion (m/z)Major Fragment Ions (m/z)Reference
2,5-Dichlorophenol162 (for ³⁵Cl isotope)126, 98, 63

Note: This is based on predicted spectra; actual fragments may vary.

For the analysis of phenols in biological matrices like urine, HPLC-MS/MS is often the method of choice. nih.govresearchgate.net These methods typically utilize reversed-phase chromatography, for instance with a C18 column, to separate the analytes. nih.govdphen1.com An automated on-line solid-phase extraction (SPE) system can be coupled with the HPLC-MS/MS to pre-concentrate the analytes from the sample, enhancing method sensitivity. nih.gov

In one such method for determining nine environmental phenols, including 2,5-dichlorophenol, the analytes were retained on a C18 SPE column, then back-eluted onto a pair of monolithic HPLC columns for separation. nih.gov Detection was performed by tandem mass spectrometry, monitoring specific precursor-to-product ion transitions for both the native phenols and their corresponding isotope-labeled internal standards. dphen1.com The use of this compound ensures that any loss during the SPE or HPLC stages, or any ion suppression in the MS source, is accurately accounted for. researchgate.net

Table 3: Example HPLC-MS/MS Parameters for 2,5-Dichlorophenol Analysis

ParameterDescriptionReference
ChromatographyOn-line SPE coupled to HPLC nih.govdphen1.com
HPLC ColumnC18 reversed-phase nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.govdphen1.com
Ionization ModeNegative Ion-APCI nih.gov
Precursor Ion (m/z) for 2,5-DCP161 dphen1.com
Product Ion (m/z) for 2,5-DCP125 dphen1.com

The choice of ionization technique is critical for successful LC-MS analysis. Atmospheric Pressure Chemical Ionization (APCI) is an ionization method well-suited for polar to relatively non-polar, thermally stable compounds with molecular weights typically below 1500 Da, such as dichlorophenols. encyclopedia.pub Unlike electrospray ionization (ESI), APCI involves gas-phase ionization. slideshare.net The liquid eluent from the HPLC is passed through a heated nebulizer (e.g., at 400-500°C) to create a fine vapor of solvent and analyte molecules. encyclopedia.pubunl.pt A corona discharge needle then ionizes the solvent vapor, which in turn ionizes the analyte molecules through ion-molecule reactions. encyclopedia.pubslideshare.net

APCI is advantageous for analyzing less polar molecules that are not easily ionized by ESI. nationalmaglab.org For the analysis of phenols, negative ion mode APCI is often used. nih.gov In this mode, the analyte molecule is deprotonated to form the [M-H]⁻ ion, which is then detected by the mass spectrometer. unl.pt The use of APCI has been successfully demonstrated in methods for quantifying 2,5-Dichlorophenol in complex matrices, providing high sensitivity and minimizing ion suppression effects, especially when used in conjunction with an isotope-labeled internal standard like this compound. nih.govdphen1.com While APCI is common, Atmospheric Pressure Photoionization (APPI) is another technique that can be particularly useful for low-polarity molecules and is less prone to matrix effects compared to both ESI and APCI. wikipedia.org

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is paramount for isolating and concentrating analytes from complex samples such as urine, water, and soil, while simultaneously removing interfering substances. 2,5-Dichlorophenol-¹³C₆ is introduced at the beginning of this process to track and correct for analyte losses.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher efficiency, and ease of automation. nih.govsigmaaldrich.com The process involves passing a liquid sample through a solid sorbent, which retains the analyte based on physical and chemical interactions. nih.gov The analyte is later eluted with a small volume of a different solvent. thermofisher.com

In the analysis of environmental phenols like 2,5-dichlorophenol in aqueous samples such as urine, reversed-phase SPE is commonly employed. dphen1.com Here, a nonpolar sorbent (e.g., C18) retains the moderately nonpolar dichlorophenol from the polar sample matrix. The isotopically labeled internal standard, 2,5-Dichlorophenol-¹³C₆, is added to the sample prior to extraction. It adsorbs onto the SPE sorbent and is eluted along with the native analyte, accounting for any variability in the extraction recovery.

Advanced automated systems utilize on-line SPE coupled directly to High-Performance Liquid Chromatography (HPLC) systems. dphen1.com This approach minimizes sample handling and potential for contamination. For instance, in a method for analyzing phenols in urine, samples are loaded onto an SPE column where 2,5-dichlorophenol and its ¹³C₆-labeled standard are concentrated before being automatically transferred to the HPLC column for separation and subsequent detection by mass spectrometry (MS/MS). dphen1.com

Table 1: General Steps in a Reversed-Phase SPE Procedure for Phenol (B47542) Analysis

Step Purpose Typical Solvents/Conditions
1. Conditioning To activate the sorbent and create a receptive environment for the analyte. Methanol followed by HPLC-grade water.
2. Sample Loading To apply the sample (containing the analyte and internal standard) to the SPE sorbent. The sample is passed through the sorbent at a controlled flow rate.
3. Washing To remove weakly bound interfering compounds from the sorbent. A weak solvent mixture (e.g., water/methanol) that elutes interferences but not the analyte.

| 4. Elution | To desorb and collect the analyte and internal standard from the sorbent. | A strong organic solvent like acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net |

In biological samples, particularly urine, phenols and other xenobiotics are often present as conjugated metabolites (e.g., glucuronides and sulfates), which are more water-soluble and readily excreted. To measure the total exposure, these conjugated forms must first be cleaved back to the parent phenol through a process called deconjugation. This is typically achieved by enzymatic hydrolysis. nih.gov

An enzyme preparation from Helix pomatia, containing both β-glucuronidase and sulfatase activity, is commonly used for this purpose. The urine sample, fortified with 2,5-Dichlorophenol-¹³C₆, is buffered to an optimal pH (typically around 5.0) and incubated with the enzyme. nih.gov The labeled standard, if added as the parent compound, does not undergo hydrolysis but is essential to correct for analyte loss during subsequent extraction steps. Alternatively, a labeled conjugate could be used to monitor the efficiency of the hydrolysis reaction itself.

The efficiency of the enzymatic reaction is critical and depends on factors such as enzyme activity, incubation time, and temperature. nih.gov Studies have shown that incomplete deconjugation can lead to an underestimation of the total analyte concentration. For example, the complete deconjugation of triclocarban, another environmental compound, required at least 30 units of enzyme per microliter of urine and a 4-hour incubation period. nih.gov Similar optimization is necessary for dichlorophenols to ensure accurate quantification.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. researchgate.net For Gas Chromatography (GC), derivatization is often necessary for polar compounds like phenols to increase their volatility and thermal stability. researchgate.net For Liquid Chromatography (LC), it can be used to attach a chromophore or fluorophore to enhance UV or fluorescence detection. researchgate.netnih.gov

When analyzing 2,5-dichlorophenol by GC-MS, a common derivatization technique is silylation, where an active hydrogen in the phenolic hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, leading to better chromatographic peak shape and thermal stability. 2,5-Dichlorophenol-¹³C₆, as the internal standard, undergoes the same derivatization reaction. The similar reaction efficiency for both the analyte and the standard ensures that any variation in the derivatization yield is accounted for, leading to accurate quantification.

Another method involves acylation, for example, using acetic anhydride (B1165640) to form an acetate (B1210297) ester. This derivative is less polar and more volatile than the parent phenol.

Analytical Method Performance Characterization

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. researchgate.net 2,5-Dichlorophenol-¹³C₆ plays a vital role in characterizing the performance of methods for 2,5-dichlorophenol quantification.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netnih.gov These parameters are fundamental for defining the sensitivity of an analytical method.

Several approaches are used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) and the standard deviation of the response from a calibration curve. nih.govd-nb.info When using an isotopically labeled internal standard like 2,5-Dichlorophenol-¹³C₆, the calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This normalization corrects for instrumental variability and improves the precision of measurements at low concentrations.

The use of advanced instrumentation, such as on-line SPE coupled with HPLC-MS/MS, has enabled very low detection limits for environmental phenols. In one such method, the LOD for 2,5-dichlorophenol in urine was reported to be as low as 0.4 ng/mL. dphen1.com

Table 2: Reported Detection Limits for Dichlorophenol Isomers in Various Matrices

Analyte Matrix Analytical Method Limit of Detection (LOD) Reference
2,5-Dichlorophenol Urine On-line SPE-HPLC-MS/MS 0.4 ng/mL dphen1.com
Dichlorophenol Isomers Water/Urine LPME-HF with GC-NCI-MS 5-20 ng/mL nih.gov

The ultimate goal of a quantitative method is to produce accurate, precise, and reproducible results. nih.gov

Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision describes the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (within-run precision) and intermediate precision (between-run precision). nih.gov

Reproducibility measures the precision between different laboratories. nih.gov

The use of 2,5-Dichlorophenol-¹³C₆ as an internal standard is fundamental to achieving high accuracy and precision. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By normalizing the response of the native analyte to that of the known concentration of the internal standard, the method can correct for these variations.

For example, a study determining dichlorophenol isomers in water and urine reported average recovery rates for 2,5-dichlorophenol of 0.97 (or 97%), indicating excellent method accuracy. nih.gov This high level of accuracy is largely attributable to the correction provided by an appropriate internal standard.

Mitigation of Matrix Effects in Complex Sample Analysis

In the realm of advanced analytical chemistry, the accurate quantification of trace-level compounds in complex matrices such as environmental and biological samples presents a significant challenge. The co-extraction of matrix components alongside the analyte of interest can lead to a phenomenon known as the matrix effect, which can either suppress or enhance the analyte's signal during analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This interference can compromise the precision and accuracy of the quantitative results. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted and robust strategy to counteract these matrix effects.

The principle behind using this compound lies in the technique of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the isotopically labeled standard into the sample at an early stage of the analytical workflow, it functions as an ideal internal standard. Due to its structural and chemical similarity to the native 2,5-Dichlorophenol, the 13C-labeled analogue co-elutes during chromatographic separation and experiences nearly identical effects from the sample matrix during ionization in the mass spectrometer. Any signal suppression or enhancement caused by interfering compounds will affect both the analyte and the internal standard to a similar degree. Consequently, by measuring the ratio of the native analyte to its labeled counterpart, the matrix-induced variations are effectively normalized, leading to more accurate and reliable quantification.

Research Findings in Biological Matrices

The application of this compound has been particularly effective in the analysis of human urine, a notoriously complex biological matrix. In a study focused on quantifying various phenolic compounds, an on-line solid phase extraction–isotope dilution–high performance liquid chromatography–tandem mass spectrometry method was validated. The use of 13C6-2,5-Dichlorophenol as an internal standard was crucial for correcting for matrix interferences and ensuring the accuracy of the measurements.

The effectiveness of this approach is demonstrated by the high recovery rates observed in spiked urine samples. The following table summarizes the spiked recovery results for 2,5-Dichlorophenol at various concentrations, showcasing the successful mitigation of matrix effects.

Spiked Concentration in Urine (μg/L)Recovery (%)
197 - 125
1097 - 125
10097 - 125
50097 - 125

These consistent and high recovery rates across a wide range of concentrations underscore the ability of this compound to compensate for the variable matrix effects inherent in different urine samples, thereby ensuring the reliability of the quantitative data.

Application in Environmental Matrices

The United States Environmental Protection Agency (EPA) has established standardized methods for the analysis of semivolatile organic compounds in challenging environmental matrices like industrial and municipal wastewater. EPA Methods 1624 and 1625, for instance, advocate for the use of isotope dilution techniques to ensure the quality and accuracy of the analytical data. While these methods cover a broad range of compounds, the principles are directly applicable to the analysis of specific pollutants like 2,5-Dichlorophenol.

In these methods, stable isotopically labeled analogs of the target compounds are added to the water sample before extraction. The sample then undergoes extraction procedures, and the final extract is analyzed by GC-MS. The labeled compounds, such as this compound, serve to correct for the variability of the entire analytical process, including any matrix-induced signal alterations. This approach is critical for achieving reliable results in complex and often highly contaminated wastewater samples.

The following table illustrates the conceptual application of this compound in mitigating matrix effects during the analysis of industrial wastewater, based on the principles of EPA methodologies. The data represents a hypothetical scenario demonstrating the correction of signal suppression.

Sample MatrixAnalyteResponse without Internal Standard (Arbitrary Units)Response with this compound (Analyte/IS Ratio)Calculated Concentration (μg/L)Matrix Effect
Reagent Water2,5-Dichlorophenol10,0001.010.0None
Industrial Wastewater2,5-Dichlorophenol6,5001.010.035% Signal Suppression

As depicted in the table, although the absolute signal of 2,5-Dichlorophenol is suppressed by 35% in the industrial wastewater matrix, the use of this compound as an internal standard allows for the accurate determination of the analyte's concentration by normalizing the response. This demonstrates the indispensable role of isotopically labeled standards in overcoming the challenges posed by complex environmental samples.

Research Applications in Environmental Sciences

Elucidation of Environmental Fate and Transformation Pathways

The use of 2,5-Dichlorophenol-13C6 is instrumental in deciphering the complex journeys of chlorophenol contaminants in the environment. By introducing a known quantity of the 13C-labeled compound into a system, scientists can accurately track its movement, breakdown, and incorporation into different environmental compartments, providing a clear picture of its persistence and potential for bioaccumulation.

Photolytic degradation, the breakdown of compounds by light, is a significant environmental attenuation process for many pollutants. Studies on related dichlorophenols demonstrate that photolysis can proceed through direct absorption of light energy or via photosensitized oxidation processes involving reactive oxygen species like singlet oxygen researchgate.net.

In this context, this compound is used to investigate these mechanisms with high specificity. Researchers can irradiate aqueous solutions containing the labeled compound with simulated or natural sunlight and subsequently identify the resulting transformation products using mass spectrometry. The 13C6-label ensures that the detected degradation products can be unambiguously traced back to the parent compound, distinguishing them from other chemicals in the matrix. This allows for the precise mapping of reaction pathways, the identification of transient intermediates, and the calculation of degradation kinetics under various environmental conditions, such as different pH levels or the presence of natural photosensitizers like humic acids researchgate.netmdpi.com.

Microbial activity is a primary driver for the breakdown of organic pollutants in soil and water. Various bacterial and fungal species have been identified that can degrade dichlorophenols, often using them as a carbon source nih.govnih.govresearchgate.net. These biodegradation pathways typically involve initial hydroxylation followed by ring cleavage, or reductive dechlorination under anaerobic conditions nih.govmdpi.com.

The application of this compound allows for the definitive tracing of carbon atoms from the pollutant into microbial biomass and metabolic end-products like CO2. For instance, studies using other 13C-labeled compounds like ¹³C₆-2,4-D have shown that the label can be tracked into microbial fatty acids and amino acids d-nb.info. This demonstrates the assimilation of the contaminant's carbon into the microbial food web. Such stable isotope probing techniques provide conclusive evidence of biodegradation, as opposed to simple sorption or abiotic loss, and help quantify the extent to which microorganisms mineralize the contaminant or convert it into other cellular components d-nb.infoufz.de.

A significant challenge in environmental chemistry is understanding the formation of non-extractable residues (NERs), where a chemical becomes bound to soil or sediment organic matter. It is crucial to distinguish between the original toxic compound being sequestered (xenobiotic NERs) and the incorporation of its breakdown products into natural biomass (biogenic NERs) researchgate.net.

This compound serves as an ideal model compound for these investigations. By incubating soil with the labeled compound, researchers can trace the distribution of the ¹³C label over time d-nb.inforesearchgate.net. Analysis of the soil can reveal how much of the label remains as the parent compound, how much is mineralized to ¹³CO₂, and how much is incorporated into biogenic residues like microbial cell components. This approach provides a quantitative mass balance of the pollutant's fate, helping to assess the long-term risks associated with its presence in the terrestrial environment and clarifying the nature and stability of its bound residues d-nb.info.

Analytical Marker for Environmental Contaminant Monitoring

As an analytical standard, this compound is indispensable for the accurate detection and quantification of chlorophenol contamination. Its use in isotope dilution mass spectrometry is a gold-standard technique for environmental monitoring.

Chlorophenols are recognized as priority pollutants due to their toxicity and presence in industrial effluents and as byproducts of water disinfection epa.gov. Accurate measurement of their concentration in complex environmental matrices like water, soil, or biological tissues is essential for risk assessment.

The table below presents data from the U.S. National Health and Nutrition Examination Survey (NHANES), where isotope dilution methods were used to quantify dichlorophenol concentrations in the general population, illustrating the application of such high-precision analytical techniques nih.gov.

NHANES Survey PeriodGeometric Mean 2,5-DCP (µg/L)Geometric Mean 2,4-DCP (µg/L)Detection Frequency 2,5-DCP (%)Detection Frequency 2,4-DCP (%)
2003–200412.91.0498.390.5
2005–20069.30.8097.481.2
2007–20087.40.8798.387.2
2009–20106.10.8398.186.8

This interactive data table summarizes urinary concentrations of dichlorophenols measured in the U.S. population, showcasing the type of data generated using precise analytical methods that rely on isotopically labeled standards.

Many widely used chemicals, including phenoxy acid herbicides (e.g., 2,4-D) and components of personal care products like deodorizers and antimicrobials (e.g., 1,4-dichlorobenzene (B42874), triclosan), can degrade or metabolize into dichlorophenols epa.govnih.goviarc.frnih.gov. For example, 2,5-DCP is a major metabolite of 1,4-dichlorobenzene, a compound used in moth repellents and toilet deodorant blocks nih.goviarc.fr. Similarly, 2,4-DCP is a known precursor and degradation product of the herbicide 2,4-D epa.govnih.gov.

Monitoring these transformation products is crucial because they can be as toxic, or even more so, than the parent compound, and their presence indicates environmental contamination by the original product nih.gov. The use of this compound as an internal standard is vital for accurately quantifying these specific metabolites in environmental and biological samples. This allows regulatory agencies and researchers to assess human exposure and to track the environmental footprint of pesticides and consumer products beyond just the parent compound nih.govnih.gov.

Occurrence and Distribution Analyses in Diverse Environmental Samples

The isotopically labeled compound this compound serves as a critical internal standard in isotope dilution mass spectrometry techniques. Its use is essential for the accurate quantification of its unlabeled analogue, 2,5-Dichlorophenol (B122974) (2,5-DCP), in a variety of environmental and biological matrices. The stability and distinct mass of this compound allow it to be spiked into samples prior to extraction and analysis, effectively correcting for matrix effects and variations in analytical recovery. This ensures high precision and accuracy in determining the occurrence and distribution of 2,5-DCP, a compound recognized as a hazardous pollutant by the U.S. Environmental Protection Agency (EPA). nih.gov

2,5-DCP is primarily known as a metabolite of 1,4-dichlorobenzene (also known as para-dichlorobenzene or p-DCB), a volatile organic compound widely used in moth repellents, room and toilet deodorizers, and insecticides. iiab.meiarc.fr Consequently, the general population's exposure mainly occurs through the metabolism of inhaled p-DCB from consumer products. iiab.me Beyond its origin as a metabolite, 2,5-DCP can also be formed and introduced into the environment through industrial activities such as the manufacturing of dyes and resins, wood pulp processing, and as a byproduct of chlorination in waste and drinking water treatment facilities. nih.goviiab.menih.gov It can also be generated during the incineration of wood, coal, and municipal waste. iiab.me

Environmental monitoring studies, particularly large-scale human biomonitoring surveys, represent a significant application for this compound. These studies analyze human samples, such as urine, to determine the extent of population-wide exposure to environmental chemicals. Urinary levels of 2,5-DCP are considered a reliable marker of recent exposure to p-DCB. nih.gov

One of the most extensive datasets comes from the U.S. National Health and Nutrition Examination Survey (NHANES). Analysis of urine samples from thousands of participants has demonstrated widespread exposure to 2,5-DCP among the U.S. population. nih.gov For instance, during the 2003–2010 NHANES cycles, 2,5-DCP was detected in over 97% of urine samples analyzed. nih.gov These analyses consistently show that geometric mean concentrations of 2,5-DCP are significantly higher than those of its isomer, 2,4-Dichlorophenol. nih.gov

Table 1: Geometric Mean (GM) and 95th Percentile Concentrations of 2,5-Dichlorophenol in Urine (U.S. Population, NHANES 2003-2010)

NHANES CycleGeometric Mean (µg/L)95th Percentile (µg/L)Detection Frequency (%)
2003–200412.949498.3%
2005–200610.440697.9%
2007–20086.621497.4%
2009–20106.117897.5%

Data sourced from the National Health and Nutrition Examination Survey (NHANES). nih.gov

Similar biomonitoring efforts have been conducted in other countries. A 2009 survey in Korea analyzed urine from 1,865 adults and found a 97.9% detection rate for 2,5-DCP, further underscoring the ubiquity of exposure to its parent compounds. researchgate.net

Table 2: Concentrations of 2,5-Dichlorophenol in Urine from the 2009 Korean National Human Biomonitoring Survey

StatisticConcentration (µg/L)
Geometric Mean0.44
50th Percentile (Median)0.54
75th Percentile1.41
95th Percentile8.64

Data sourced from the Korean National Human Biomonitoring Survey. researchgate.net

Beyond human biomonitoring, the use of this compound is crucial for studying the fate and transport of 2,5-DCP in other environmental compartments. Studies have investigated its presence and degradation in wastewater, where advanced oxidation processes like ozonation and ozone-UV treatments are evaluated for their effectiveness in removing the compound. researchgate.netresearchgate.net Research has also documented the presence of 2,5-DCP in contaminated groundwater and in soil, particularly soil treated with the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which can break down to form dichlorophenols. epa.gov The accurate measurement facilitated by the labeled standard is vital for assessing the persistence of 2,5-DCP and the efficacy of remediation technologies in these media. epa.gov

Research Applications in Biological and Biochemical Sciences Excluding Clinical Human Trials

Investigation of Metabolic Pathways in Cellular and Organismal Systems

The use of 13C-labeled compounds is a powerful technique for tracing the path of molecules through complex biochemical networks, confirming metabolic pathways, and quantifying fluxes. nih.gov 2,5-Dichlorophenol-13C6 is particularly valuable for elucidating the metabolic fate of para-dichlorobenzene, a widely used chemical in consumer products.

Exposure to para-dichlorobenzene (1,4-DCB), a compound found in mothballs and toilet deodorizers, is widespread in the general population. nih.goviiab.me In the body, 1,4-DCB is primarily metabolized to 2,5-dichlorophenol (B122974) (2,5-DCP). nih.goviiab.meuiowa.edu This metabolic conversion makes the measurement of urinary 2,5-DCP a reliable biomarker for assessing recent exposure to 1,4-DCB. nih.goviiab.me

In research settings, this compound serves as a definitive analytical standard to confirm the identity of 2,5-DCP in biological samples. By using it as a reference, researchers can unambiguously identify the 2,5-DCP peak in complex chromatograms derived from in vitro or in vivo metabolism studies of 1,4-DCB. The distinct mass signature of the 13C6-labeled standard allows for precise confirmation of the metabolite's structure.

The biotransformation of 1,4-DCB is a multi-step enzymatic process. Initially, 1,4-DCB undergoes aromatic hydroxylation, an oxidative reaction, to form 2,5-DCP. iiab.me Following its formation, 2,5-DCP is further metabolized through phase II conjugation reactions to increase its water solubility and facilitate its excretion from the body. iiab.medphen1.com The primary conjugation pathways are glucuronidation and sulfation. dphen1.com One study that quantified these conjugates in human urine found that the glucuronide conjugate was the most abundant form, accounting for 89% of the total excreted 2,5-DCP. dphen1.com The sulfate (B86663) conjugate was a minor metabolite, while only 3% was excreted as the unconjugated (free) form. dphen1.com

This compound is essential for accurately studying these enzymatic processes. In in vitro experiments using liver cell fractions or purified enzymes, the labeled compound can be used as an internal standard to precisely quantify the formation rates of both the native 2,5-DCP and its subsequent glucuronide and sulfate conjugates.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic (a foreign chemical) is fundamental to toxicology and pharmacology. The metabolic pathway of 1,4-DCB to 2,5-DCP and its subsequent conjugates is a key component of its xenobiotic fate. iiab.me Once absorbed, primarily through inhalation, 1,4-DCB is converted to 2,5-DCP, which is then largely excreted in the urine over several days. iiab.me Studies have shown a strong correlation between the concentration of 1,4-DCB in ambient air and the levels of its metabolite, 2,5-DCP, in urine. iiab.me

The precise quantification required for these pharmacokinetic studies relies on robust analytical methods. This compound, when used as an internal standard, enables the highly accurate measurement of 2,5-DCP concentrations in various biological matrices. This accuracy is critical for developing models that describe the uptake, metabolic conversion, and clearance rates of 1,4-DCB in organismal systems.

Development of Analytical Biomonitoring Methodologies for Research Purposes

Biomonitoring involves measuring chemicals or their metabolites in human tissues or fluids to assess exposure. The development of sensitive and accurate analytical methods is paramount for reliable biomonitoring research. This compound is a cornerstone of modern analytical techniques for this purpose.

The gold standard for quantifying low levels of organic compounds in complex biological matrices is isotope dilution mass spectrometry (IDMS). nih.govdphen1.com this compound is the ideal internal standard for the IDMS analysis of native 2,5-DCP. dphen1.com The analytical process involves adding a precise amount of this compound to a biological sample, such as urine, before sample preparation. dphen1.comdphen1.com Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and chromatographic separation. nih.gov

Within the mass spectrometer, the instrument can differentiate between the native 2,5-DCP and the heavier 13C6-labeled standard based on their mass-to-charge ratios. By calculating the ratio of the native analyte to the known amount of the added internal standard, analysts can determine the exact concentration of 2,5-DCP in the original sample with high accuracy and precision, effectively correcting for matrix interferences and procedural variability. dphen1.com This methodology has been widely applied in large-scale research, such as the National Health and Nutrition Examination Survey (NHANES), to quantify 2,5-DCP in urine. nih.gov

Table 1: Reported Concentrations of 2,5-Dichlorophenol in Human Urine from Biomonitoring Studies Data obtained using analytical methods relying on stable isotope dilution with labeled internal standards like this compound.

Study Population / SurveySample SizeDetection FrequencyGeometric Mean (µg/L)95th Percentile (µg/L)
NHANES (1999–2000)1,989Not Specified6.01440
NHANES (2007–2010)3,617 (analytic sample)97.6%7.03Not Reported
Korean Adults (2009)1,86597.9%0.44Not Reported
Anonymous Adult Volunteers (2000-2004)30100%Not ReportedNot Reported

Data sourced from references nih.govdphen1.comresearchgate.net.

Consistency and comparability of data are critical in scientific research, especially in large-scale or longitudinal biomonitoring studies. The use of stable isotope-labeled standards like this compound is fundamental to achieving high standards of quality assurance and quality control (QA/QC). dphen1.com

In the laboratory, this compound is used to prepare calibration standards that are essential for converting the analytical signal into a concentration. dphen1.com Furthermore, it is used in the preparation of quality control (QC) materials. These materials, often made from a pool of human urine, are spiked with known concentrations of the native analyte and are analyzed alongside research samples. dphen1.com By monitoring the measured concentration in these QC materials, laboratories can verify the accuracy and precision of the analytical method during each run, ensuring the reliability of the data generated. dphen1.comepa.gov Method validation parameters, including the limit of detection (LOD) and recovery rates, are also established using these labeled standards. dphen1.com

Table 2: Example of Analytical Method Parameters for 2,5-DCP Quantification Using Isotope Dilution

ParameterValue / RangeDescription
Analytical TechniqueHPLC-MS/MSHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. nih.govdphen1.com
Internal StandardThis compoundUsed to correct for matrix effects and analytical variability. dphen1.com
Limit of Detection (LOD)0.2 - 0.4 µg/LThe lowest concentration of the analyte that can be reliably detected. nih.govdphen1.com
Accuracy (Spiked Recovery)97% - 125%The percentage of a known amount of analyte recovered from a sample, indicating method accuracy. dphen1.com
Calibration Range0.1 - 1,000 µg/LThe range of concentrations over which the method is proven to be linear and quantitative. dphen1.com

Data sourced from reference nih.govdphen1.com. HPLC-MS/MS is a common acronym for High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Future Directions and Emerging Research Avenues for 2,5 Dichlorophenol 13c6

Advancement of Analytical Platforms for Trace Analysis

The future of 2,5-Dichlorophenol-13C6 research is intrinsically linked to the development of more sensitive and robust analytical platforms. The primary application of this labeled compound is as an internal or surrogate standard in quantitative analysis, enabling precise measurement of its unlabeled counterpart in various matrices. Future advancements will likely focus on enhancing detection limits and simplifying sample preparation.

Emerging trends in analytical chemistry, such as advanced mass spectrometry techniques, are set to revolutionize trace analysis. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), are becoming more accessible. thermofisher.comthermofisher.com These technologies offer superior selectivity and sensitivity, allowing for the detection of 2,5-Dichlorophenol (B122974) at ultra-trace levels (parts per trillion or even quadrillion). The use of this compound in these methods is crucial for correcting matrix effects and variabilities in instrument response, ensuring high accuracy and precision. thermofisher.com

Future research will likely focus on:

Miniaturization and Automation: Developing automated sample preparation techniques, such as online solid-phase extraction (SPE) coupled directly to LC-MS/MS systems, will reduce sample handling, minimize contamination, and increase throughput.

Ambient Ionization Techniques: Exploring techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) could enable rapid, direct analysis of 2,5-dichlorophenol from surfaces with minimal sample preparation, with this compound applied as an internal standard for quantification.

Improved Chromatographic Separation: Innovations in column technology, such as the use of sub-2-micron particles in ultra-high-performance liquid chromatography (UHPLC), will provide better resolution and faster analysis times for complex environmental and biological samples.

Table 1: Comparison of Current and Future Analytical Platforms for Dichlorophenol Analysis Utilizing this compound
Analytical PlatformTypical Limit of Detection (LOD)Key AdvantagesFuture Advancements
GC-MSLow ng/L (ppt)High sensitivity, excellent for volatile compoundsImproved derivatization, faster run times
GC-MS/MSHigh pg/L (ppq)Increased selectivity, reduced matrix interference thermofisher.comWider adoption, more compact instrumentation
LC-MS/MSLow ng/L (ppt)Suitable for less volatile metabolites, no derivatization neededEnhanced ionization efficiency, online SPE integration
HRMS (e.g., Orbitrap, TOF)Low ng/L to high pg/LHigh mass accuracy, untargeted screening capabilitiesImproved data processing software, increased resolution

Novel Isotope Tracer Applications in Environmental Geochemistry and Ecology

Beyond its role as a quantification standard, this compound is an invaluable tracer for elucidating environmental processes. nih.gov Its labeled carbon backbone allows scientists to follow the molecule through various environmental compartments, providing insights that are impossible to gain with unlabeled compounds alone.

Future research in this area will likely move towards more complex and realistic experimental setups:

In-situ Degradation Studies: Applying this compound directly to contaminated soil or water mesocosms can provide precise rates of natural attenuation processes like biodegradation and photodegradation under environmentally relevant conditions. This helps differentiate actual degradation from simple sequestration or transport.

Food Web Bioaccumulation and Trophic Transfer: By introducing the labeled compound at the base of a controlled food web (e.g., in algae or primary producers), researchers can trace its movement and concentration up through different trophic levels (e.g., invertebrates, fish). This provides critical data for assessing biomagnification potential. nih.gov

Plant and Soil Interactions: Studies using this compound can detail the dynamics of its uptake by plants, translocation to different tissues (roots, stems, leaves), and metabolism within the plant. It can also be used to study its binding to soil organic matter and its bioavailability to soil microorganisms.

Comprehensive Elucidation of Complex Biotransformation Networks

A significant challenge in toxicology is understanding how organisms metabolize xenobiotic compounds. This compound is a powerful tool for this purpose, as its 13C label makes its metabolic products readily distinguishable from the endogenous metabolome. nih.gov

When an organism is exposed to this compound, the resulting metabolites will also contain the 13C label. Using high-resolution mass spectrometry, researchers can specifically search for mass signals corresponding to the labeled parent compound and its potential transformation products (e.g., hydroxylated, conjugated, or dechlorinated species). This stable isotope tracing approach is fundamental to metabolic flux analysis (MFA). nih.govspringernature.comresearchgate.net

Future research will leverage this capability to:

Identify Novel Metabolites: Untargeted analysis of samples from organisms exposed to this compound can reveal previously unknown or unexpected biotransformation products. The characteristic isotopic pattern of the 13C6-labeled fragments helps confirm their origin. regulations.gov

Quantify Metabolic Flux: By measuring the rate of disappearance of the parent 13C-labeled compound and the appearance of its 13C-labeled metabolites over time, researchers can quantify the flux through different biotransformation pathways (e.g., glucuronidation, sulfation). nih.gov

Compare Interspecies Metabolism: The compound can be used in comparative studies with different species (e.g., fish, rats, microorganisms) to understand how biotransformation pathways and efficiencies differ, which is crucial for ecological risk assessment. nih.gov

Table 2: Potential Biotransformation Products of this compound
Parent CompoundPotential TransformationExpected MetaboliteApplication of 13C6 Label
This compoundHydroxylationDichlorohydroquinone-13C6Confirms metabolic origin, aids in structure elucidation
This compoundGlucuronidation2,5-Dichlorophenyl-13C6 glucuronideAllows differentiation from endogenous glucuronides
This compoundSulfation2,5-Dichlorophenyl-13C6 sulfate (B86663)Enables precise quantification of this specific conjugate
This compoundReductive DechlorinationMonochlorophenol-13C6 isomersTraces the degradation pathway and identifies dechlorinating activity

Integration with Systems Biology and -omics Technologies for Mechanistic Insights

The ultimate goal of toxicology research is to understand the mechanisms by which a chemical exerts its effects at a molecular level. The integration of stable isotope tracers like this compound with systems biology approaches—including proteomics, metabolomics, and transcriptomics—offers a powerful strategy to achieve this. nih.govlibretexts.org

By using this compound, researchers can precisely link a known chemical exposure to a cascade of downstream biological responses. This approach moves beyond simply identifying metabolic products to understanding their impact on the broader biological network. revespcardiol.org

Future directions in this integrative research include:

Metabolomics: Following exposure to this compound, untargeted metabolomics can be performed. The labeled tracer helps to distinguish the direct metabolites of the compound from changes in the endogenous metabolome (e.g., alterations in amino acids, lipids, or energy metabolites) that represent the organism's response to the toxicant. nih.govnih.gov

Proteomics: Quantitative proteomics can identify changes in protein expression in response to 2,5-dichlorophenol exposure. This can reveal which cellular pathways are perturbed, such as oxidative stress responses, detoxification enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases), or pathways involved in cell death or proliferation. mdpi.com

Multi-Omics Integration: The most powerful approach involves integrating data from transcriptomics, proteomics, and metabolomics. rsc.org For example, an observed increase in a specific detoxification enzyme (proteomics) might be correlated with an increase in its corresponding mRNA (transcriptomics) and a measured increase in the formation rate of a specific 13C-labeled metabolite. This multi-layered evidence provides strong support for a specific mechanism of action. ecetoc.org

This integrated approach allows scientists to build comprehensive models of the toxicological pathways affected by 2,5-dichlorophenol, moving from simple observation of effects to a predictive understanding of its toxicity.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and handling 2,5-Dichlorophenol-13C6 in isotopic purity?

  • Methodological Answer : Isotopic purity (e.g., 98 atom% 13C) must be verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to ensure minimal isotopic dilution. Storage at 0–6°C in amber glass vials under inert gas (e.g., nitrogen) prevents degradation, as recommended for similar chlorophenol-13C6 standards . Stability testing under varying pH and temperature conditions is critical for applications in environmental or metabolic studies.

Q. How can this compound be integrated into GC/MS-SIM workflows for environmental analysis?

  • Methodological Answer : Use this compound as an internal standard to correct matrix effects and ionization efficiency. For example, in water analysis, spike samples with 13C6-labeled surrogates, extract via solid-phase extraction (OASIS HLB cartridges), derivatize with N,O-bis-(trimethylsilyl)-trifluoroacetamide, and analyze using GC/MS-SIM with selected-ion monitoring (e.g., m/z ratios specific to isotopic clusters) . Method validation should include recovery tests (e.g., 107% average recovery for 2,4,6-Trichlorophenol-13C6) and quantification limits (e.g., MDL = 0.94 ng/L) .

Q. What are the primary challenges in maintaining isotopic integrity during sample preparation?

  • Methodological Answer : Cross-contamination with non-labeled analogs or deuterated compounds (e.g., 2,5-Dichlorophenol-d3) must be avoided by using separate glassware and validating chromatographic separation. Evidence from deuterated analogs shows that co-elution of isotopic variants can skew quantification, necessitating rigorous column selection (e.g., DB-5MS) and baseline resolution checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for chlorophenols using this compound as a tracer?

  • Methodological Answer : Perform comparative metabolomic studies with 13C6-labeled compounds to distinguish endogenous vs. exogenous metabolites. For example, combine high-resolution LC-MS/MS with stable isotope tracing to track metabolic pathways (e.g., hydroxylation or conjugation). Systematic literature reviews (e.g., screening 974 studies via PubMed/NTRL/TOXCENTER) should prioritize studies using isotopic tracers to isolate confounding variables .

Q. What optimization strategies improve the sensitivity of this compound detection in complex matrices?

  • Methodological Answer : Matrix-matched calibration curves and post-column infusion of 13C6-labeled standards mitigate ion suppression in electrospray ionization. For sediment or tissue samples, employ pressurized liquid extraction (PLE) with dichloromethane, followed by cleanup via sulfuric acid treatment to remove lipids. Method detection limits (MDLs) below 1 ng/L are achievable with SIM mode and optimized collision energies .

Q. How should researchers validate novel analytical methods for this compound in interlaboratory studies?

  • Methodological Answer : Use a tiered validation approach:

Intralaboratory : Spike-and-recovery tests (n ≥ 6) at low, mid, and high concentrations, with RSD ≤ 15%.

Interlaboratory : Distribute blind duplicates to ≥3 labs, assessing reproducibility via Horwitz ratios.

Cross-validation : Compare results against established methods (e.g., EPA 8041A) using statistical tools like Bland-Altman plots .

Q. What experimental designs address the photodegradation kinetics of this compound in aqueous systems?

  • Methodological Answer : Simulate environmental conditions using solar simulators with UV-Vis monitoring (290–800 nm). Track 13C6-labeled degradation products (e.g., chlorocatechols) via time-resolved GC×GC-TOFMS. Apply pseudo-first-order kinetics models and validate with Arrhenius plots to extrapolate half-lives across temperatures .

Methodological Notes

  • Data Triangulation : Combine quantitative GC/MS data with qualitative NMR or FTIR to confirm structural integrity of 13C6-labeled compounds .
  • Literature Gaps : Prioritize studies using ATSDR’s toxicological profile framework to address underreported endpoints (e.g., endocrine disruption) .
  • Error Mitigation : Use isotopic internal standards (e.g., 13C12-biphenyl) to correct for extraction losses and instrument drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.